7-Bromo-3-(trifluoromethyl)isoquinoline

Description

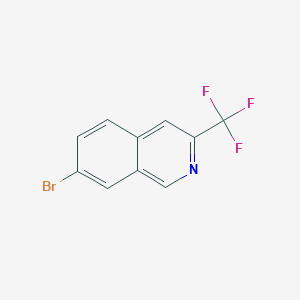

7-Bromo-3-(trifluoromethyl)isoquinoline is a halogenated and fluorinated derivative of the isoquinoline scaffold, characterized by a fused benzene-pyridine bicyclic structure. The bromine atom at the 7-position and the trifluoromethyl (-CF₃) group at the 3-position confer distinct electronic and steric properties.

Properties

Molecular Formula |

C10H5BrF3N |

|---|---|

Molecular Weight |

276.05 g/mol |

IUPAC Name |

7-bromo-3-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H5BrF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-5H |

InChI Key |

DVHHFLOXWRPNEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(F)(F)F)Br |

Origin of Product |

United States |

Scientific Research Applications

7-Bromo-3-(trifluoromethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(trifluoromethyl)isoquinoline involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules . Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₇BrF₃N

- Substituent Effects :

- The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization.

- The electron-withdrawing -CF₃ group increases metabolic stability and influences intermolecular interactions.

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

Physicochemical Properties

Data from substituted isoquinoline derivatives highlight trends in melting points and spectral properties:

Analysis :

Smooth Muscle Contractility :

- 1,1-Disubstituted tetrahydroisoquinolines (e.g., 7e, 7r) show papaverine-like activity (−74% inhibition), whereas unsubstituted analogs lack efficacy .

- Hypothesis: The -CF₃ group in 7-Bromo-3-CF₃-isoquinoline may enhance activity by stabilizing ligand-receptor interactions via hydrophobic and dipole effects.

Enzyme Inhibition :

- 7-Bromo-3-(1-chloropropyl)isoquinoline derivatives act as Factor XIa inhibitors, suggesting the bromine and -CF₃ groups contribute to binding affinity in enzymatic pockets .

Biological Activity

7-Bromo-3-(trifluoromethyl)isoquinoline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C10H6BrF3N

- Molecular Weight : 292.06 g/mol

- IUPAC Name : this compound

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Isoquinolines generally exhibit their effects through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways.

- Receptor Binding : Structural modifications such as bromination and trifluoromethylation can enhance binding affinity to certain receptors, influencing cellular responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies indicate that the compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- In vitro tests have shown significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 5 to 20 µM.

-

Antimicrobial Properties :

- The compound has exhibited antibacterial activity against Gram-positive and Gram-negative bacteria.

- It demonstrates a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against Staphylococcus aureus.

-

Neuroprotective Effects :

- Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.